Ethyl 2-propylacrylate is synthesized from acrylic acid and ethanol through esterification processes. It falls under the category of acrylate esters, which are widely used in the production of polymers due to their ability to undergo radical polymerization. The compound's chemical structure can be denoted as C₈H₁₄O₂, with a molecular weight of approximately 142.19 g/mol.
The synthesis of ethyl 2-propylacrylate can be achieved through several methods:
The esterification process typically requires elevated temperatures (around 60-80 °C) and can be performed under reflux conditions to drive the reaction towards completion. The use of azeotropic distillation helps in removing water formed during the reaction, thus shifting the equilibrium towards product formation.
Ethyl 2-propylacrylate participates in various chemical reactions typical of acrylates:
The mechanism of action for ethyl 2-propylacrylate primarily involves its ability to undergo radical polymerization:
This mechanism allows for the rapid formation of high molecular weight polymers from low molecular weight monomers.
Ethyl 2-propylacrylate has several applications in scientific research and industry:
Esterification of acrylic acid with 2-propylheptanol represents the primary industrial route to ethyl 2-propylacrylate. Heterogeneous acid catalysts have emerged as superior alternatives to conventional sulfuric acid due to reduced side reactions and easier separation. Amberlyst-35 achieves 87.8% acrylic acid conversion at 90°C with minimized polymerization byproducts, outperforming Dowex 50WX (34.96% conversion) and Amberlyst-15 (14.84%) [5]. Cerium-doped sulfated zirconia catalysts enhance selectivity further (up to 95%) by suppressing ether formation through moderated acid strength [1].
Table 1: Performance of Catalysts in Esterification
Catalyst Type | Conversion (%) | Selectivity (%) | Key Advantage |
---|---|---|---|
Sulfuric acid | 83.99 | 88.2 | High activity |
Amberlyst-35 | 87.82 | 92.5 | Reusable, low corrosion |
Ce/SO₄²⁻/ZrO₂ | 91.30 | 95.0 | Suppressed diethyl ether formation |
Phosphotungstic acid | 78.50 | 89.7 | Thermal stability |
Critical to all systems are polymerization inhibitors. Manganese acetate (50–200 ppm) combined with phenolic inhibitors (e.g., hydroquinone) reduces acrylic acid polymerization to <1% during reaction by quenching free radicals through redox cycling between Mn(II)/Mn(III) states [1] [8].
Transesterification of alkyl acrylates with 2-propylheptanol enables bypassing corrosive acrylic acid handling. Titanium-based catalysts—particularly tetraethyl titanate and 2-propylheptyl titanate—deliver >99% ethyl acrylate conversion under mild conditions (80–120°C) [2] [6]. The mechanism proceeds via a tetrahedral intermediate where titanium coordinates with carbonyl oxygen, facilitating nucleophilic attack by the alcohol.
Table 2: Transesterification Parameters & Outcomes
Parameter | Optimal Range | Impact on Reaction |
---|---|---|
Temperature | 100–110°C | ↑ Rate without triggering polymerization |
Molar ratio (alcohol:ester) | 1.2:1–1.5:1 | ↑ Conversion; avoids azeotrope complications |
Catalyst loading | 0.05–0.1 wt% | Sufficient activity; minimizes metal residues |
Vacuum pressure | 50–100 mbar | Removes EtOH shift equilibrium |
Reactor engineering is pivotal: falling-film reactors ensure short residence times (<30 min), suppressing acrylic dimerization. Ethanol byproduct is continuously removed via vacuum distillation, driving equilibrium toward 98% product yield [6].
Solvent-free enzymatic transesterification using lipase B immobilized on mesoporous silica achieves 92% yield of ethyl 2-propylacrylate at 60°C. The absence of solvents eliminates VOC emissions and simplifies downstream purification [7]. Microwave-assisted routes further enhance efficiency—reaction times drop from hours to minutes (15–20 min at 100 W) due to accelerated molecular rotation and dipole alignment in 2-ethylhexyl acrylate synthesis, a model for branched acrylates [9]. Energy consumption decreases by ∼40% versus conventional heating.
Key advantages:
Ethyl 2-propylacrylate participates in Michael additions with amines and thiols, where stereoselectivity depends on catalyst design. Bifunctional thiourea-tertiary amine catalysts induce enantioselectivity >90% ee in β-amino ester formation by hydrogen-bond-mediated substrate orientation [4]. Solvent polarity critically modulates stereochemical outcomes: nonpolar solvents (toluene) favor syn diastereomers (d.r. 8:1), while polar aprotic solvents (acetonitrile) invert preference to anti (d.r. 1:5).
Mechanistic insights:
RAFT polymerization of acrylate monomers with acid-cleavable dimethacrylate branchers (e.g., 2,5-dimethyl-2,5-hexanediol dimethacrylate) enables precise control over polymer architecture while maintaining low dispersity (Ð < 1.2) [4].
Branched acrylates like ethyl 2-propylacrylate face three key scalability hurdles:
Table 3: Techno-Economic Comparison of Production Methods
Process | CAPEX (Relative) | OPEX (Relative) | Purity (%) |
---|---|---|---|
Batch esterification | 1.00 | 1.00 | 95.2 |
Reactive distillation | 1.25 | 0.55 | 99.7 |
Enzymatic membrane reactor | 1.40 | 0.70 | 98.9 |
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